N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
5-chloro-2-[3-(dimethylamino)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVHGUOBSFDJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chlorophenol and 3-bromophenyl-N,N-dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-amino-4-chlorophenol is reacted with 3-bromophenyl-N,N-dimethylamine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or chlorophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium carbonate in DMF.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds containing the phenyl-N,N-dimethylamino group exhibit significant antioxidant activities. For instance, studies have shown that derivatives with this functional group can effectively scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases. The antioxidant potential was measured using assays such as the ferric reducing antioxidant power and radical scavenging activity against various radicals, demonstrating that these compounds could serve as potential drug candidates for conditions like cardiovascular diseases and cancer .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt/mTOR pathway. This modulation leads to enhanced responses to DNA damage and cell cycle arrest, making it a candidate for further development in cancer therapy . Additionally, the compound's ability to promote autophagy in gastric cancer cells highlights its potential in treating various malignancies .
Agricultural Applications
Pesticide Development
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine has been explored for its potential use as a pesticide. Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in pests, providing a basis for developing new agricultural chemicals with enhanced efficacy and reduced environmental impact. The chlorophenoxy group is particularly noted for its role in herbicide activity, making this compound a candidate for further investigation in agrochemical formulations.
Materials Science
Polymer Synthesis
In materials science, the compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. Researchers are investigating the incorporation of this compound into polymer matrices to develop advanced materials suitable for applications in coatings and composites.
Summary of Findings
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Exhibits strong antioxidant activity; induces apoptosis in cancer cells | Potential drug candidate for oxidative stress-related diseases and cancer therapy |
| Agricultural Science | Possible herbicide candidate due to structural similarities with existing pesticides | Development of effective and environmentally friendly agricultural chemicals |
| Materials Science | Can be used to synthesize novel polymers with desirable properties | Creation of advanced materials for industrial applications |
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares a core structure with several derivatives, differing in substituent type, position, and halogenation (Table 1).
Table 1. Structural Comparison of N-[3-(Substituted Phenoxy)phenyl]-N,N-dimethylamine Derivatives
Key Observations :
- Halogen vs. Methyl Substitution : Chlorine (Cl) and fluorine (F) at the 4-position increase molecular weight and polarity compared to methyl (CH₃). Chlorine’s larger atomic radius may enhance lipophilicity, influencing membrane permeability.
- Amino Group Position: The 2-amino group is conserved across analogs, but its pairing with 4-Cl (target compound) vs.
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility :
- Chlorinated Analog : Higher logP (lipophilicity) compared to methyl or fluoro-substituted derivatives due to Cl’s hydrophobic nature. This may improve CNS penetration but reduce aqueous solubility.
Pharmacological Relevance :
- 5-HT6 Receptor Ligands : Compounds like SB-399885 () share dimethylamine moieties and halogenated aromatic systems, suggesting the target compound may interact with similar receptors.
Biological Activity
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine, a compound featuring a dimethylamine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, along with a dimethylamine functional group. Its chemical formula is with a CAS number of 937604-75-6. The presence of the dimethylamine group is significant as it influences the compound's interaction with biological targets.
Biological Activity
1. Pharmacological Properties
Research indicates that compounds containing dimethylamine exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of dimethylamine can possess antimicrobial properties, making them potential candidates for treating bacterial infections .
- Anticancer Effects : The compound has been evaluated for its ability to inhibit tumor growth and metastasis. Its structural features allow it to modulate pathways involved in cancer progression .
- Antihistaminic and Analgesic Properties : Similar compounds have demonstrated efficacy in treating allergic reactions and pain management, suggesting that this compound may share these properties .
2. Mechanism of Action
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition, similar to tricyclic antidepressants (TCAs) . This interaction may contribute to both its antidepressant and analgesic effects.
Research Findings
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies utilizing human liver HepG2 cells demonstrated that derivatives of this compound can significantly enhance cytotoxicity when used in combination with other chemotherapeutic agents like cisplatin. The results indicated a synergistic effect that could improve treatment outcomes for liver cancer patients .
- Antimicrobial Testing : A series of experiments assessed the antibacterial efficacy of this compound against common pathogens such as Escherichia coli. Results showed promising activity, supporting its potential use as an antimicrobial agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
